molecular formula C15H26N2O3 B7595616 N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide

N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide

カタログ番号 B7595616
分子量: 282.38 g/mol
InChIキー: HTNCKPLPWKLIHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide, commonly known as HOCPCA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. HOCPCA is a selective agonist of the G protein-coupled receptor GPR55, which is found in the central nervous system and peripheral tissues.

作用機序

HOCPCA is a selective agonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. GPR55 is expressed in the central nervous system and peripheral tissues, and its activation has been linked to a range of physiological processes, including pain perception, inflammation, and cell proliferation. HOCPCA has been shown to activate GPR55 in a dose-dependent manner, leading to downstream signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects
HOCPCA has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in various animal models of pain, including inflammatory pain and neuropathic pain. HOCPCA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, HOCPCA has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes in animal models of neurodegenerative diseases.

実験室実験の利点と制限

HOCPCA has several advantages for lab experiments. It is a selective agonist of the GPR55 receptor, which allows for the investigation of the specific effects of GPR55 activation. HOCPCA is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of HOCPCA in lab experiments. Its effects may be influenced by factors such as route of administration, dose, and duration of treatment. In addition, the use of animal models may not fully reflect the effects of HOCPCA in humans.

将来の方向性

There are several future directions for the investigation of HOCPCA. One area of research is the potential use of HOCPCA as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of the downstream signaling pathways activated by GPR55 activation, which may provide insights into the physiological processes regulated by GPR55. Additionally, the development of more selective GPR55 agonists may allow for the investigation of the specific effects of GPR55 activation in different physiological contexts.

合成法

The synthesis of HOCPCA involves the reaction of 2-oxoazepan-1-yl acetic acid with 2-(hydroxymethyl)cyclohexanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields HOCPCA as a white solid with a melting point of 140-145°C.

科学的研究の応用

HOCPCA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. HOCPCA has also been investigated for its potential as a treatment for various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

特性

IUPAC Name

N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-13-7-4-3-6-12(13)10-16-14(19)11-17-9-5-1-2-8-15(17)20/h12-13,18H,1-11H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNCKPLPWKLIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)NCC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。